molecular formula C14H14N2O2 B2399618 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2200393-32-2

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2399618
CAS No.: 2200393-32-2
M. Wt: 242.278
InChI Key: CUIODBKNXLKKNG-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one is a synthetic organic compound that features a unique combination of an indene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 3-methyl-3,4-dihydropyrimidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene ring can yield indanone derivatives, while reduction of the pyrimidine ring can produce tetrahydropyrimidine compounds.

Scientific Research Applications

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one include other indene and pyrimidine derivatives, such as:

  • 2,3-dihydro-1H-inden-2-ol
  • 3-methyl-3,4-dihydropyrimidin-4-one
  • Indanone derivatives
  • Tetrahydropyrimidine compounds

Uniqueness

The uniqueness of this compound lies in its combined indene and pyrimidine structure, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-6-10-4-2-3-5-11(10)7-12/h2-5,8-9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIODBKNXLKKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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